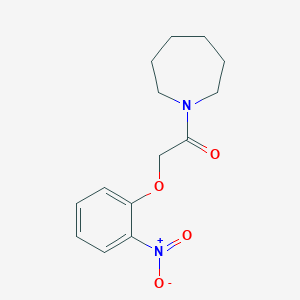
1-(Azepan-1-yl)-2-(2-nitrophenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azepan-1-yl)-2-(2-nitrophenoxy)ethanone, also known as ANE, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. ANE is a synthetic compound that is structurally similar to the neurotransmitter acetylcholine.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Research has been conducted on the synthesis and chemical reactivity of compounds with similar structures or functional groups. For example, the study by Kwiecień and Szychowska (2006) discusses the synthesis of novel compounds starting with 2-(2-formylphenoxy)alkanoic acids, leading to derivatives with potential for further chemical manipulation and investigation (Kwiecień & Szychowska, 2006). Another example includes the work by Balderson et al. (2007), which explores hydrogen-bonding patterns in enaminones, demonstrating the structural and interaction potential of compounds with similar backbone structures (Balderson, Fernandes, Michael, & Perry, 2007).
Antimicrobial and Anticancer Properties
Compounds with nitrophenyl groups and related structures have been evaluated for their biological activities, including antimicrobial and anticancer effects. Verma et al. (2015) synthesized a series of compounds and evaluated them for in vitro antimicrobial and anticancer activities, highlighting the potential of such compounds in therapeutic applications (Verma et al., 2015).
Molecular Detection and Sensing Applications
Research into the development of probes and sensors using structurally related compounds has been conducted. Kawai et al. (2013) developed a metal-free and reductant-resistant imaging probe for detecting nitroxyl in living cells, showcasing the application of similar compounds in biochemical sensing and imaging (Kawai et al., 2013).
Antibacterial Activity
The study on N-Acylhydrazones and 1,3,4-Oxadiazole derivatives by Oliveira et al. (2012) demonstrates strong activity against several strains of Staphylococcus aureus, indicating the potential antibacterial applications of compounds with related structures (Oliveira et al., 2012).
Propriétés
IUPAC Name |
1-(azepan-1-yl)-2-(2-nitrophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-14(15-9-5-1-2-6-10-15)11-20-13-8-4-3-7-12(13)16(18)19/h3-4,7-8H,1-2,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBBFNBPRWUWQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-(2-nitrophenoxy)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


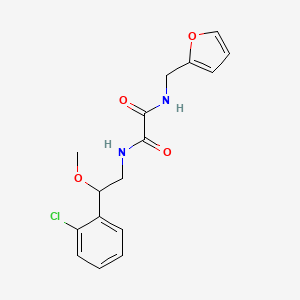
![N-(2,4-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2600652.png)
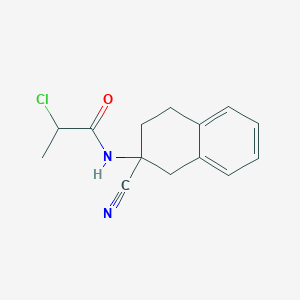
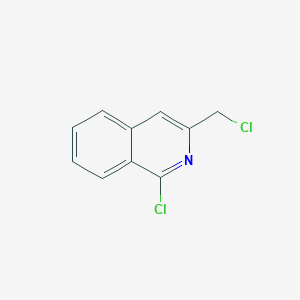

![2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2600661.png)
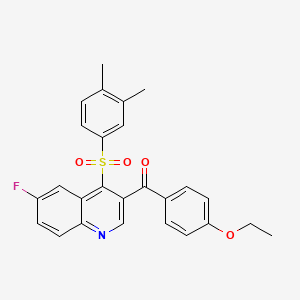
![2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole](/img/structure/B2600663.png)
![2,3-Diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2600665.png)
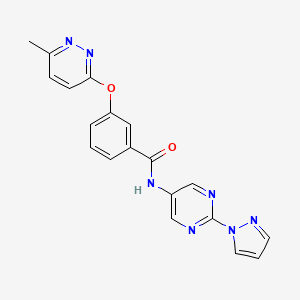
![7-Oxa-1-azaspiro[3.6]decane](/img/structure/B2600668.png)

![(2Z)-2-[(4-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2600671.png)